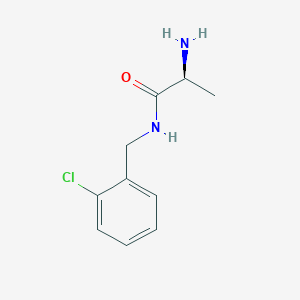

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Descripción

Contextualization within Chiral Propionamide (B166681) and Amino Acid Derivatives

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a derivative of L-alanine, one of the fundamental proteinogenic amino acids. Amino acid derivatives are a cornerstone of medicinal chemistry and drug design, serving as versatile building blocks for a wide array of complex molecules. nih.gov The modification of amino acids can enhance their inherent properties, allowing for their incorporation into sophisticated molecular architectures. nih.gov These derivatives are indispensable in the synthesis of peptide-based drugs, enzyme inhibitors, and targeted drug delivery systems. nih.gov

The propionamide moiety in the compound's structure is also significant. Chiral amides are crucial in asymmetric synthesis, a field dedicated to the preparation of enantiomerically pure compounds. rsc.orgiupac.org The stereochemistry of a molecule is paramount in determining its biological activity, as enantiomers can exhibit markedly different pharmacological and toxicological profiles. rsc.org

Historical Trajectory of Research on Structurally Related Compounds

While specific research on this compound is not readily found in published literature, the broader classes of N-substituted amino acid amides and compounds with N-benzyl groups have been the subject of considerable investigation. For instance, various N-substituted amino acid derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial and antifungal properties. nih.govsphinxsai.comresearchgate.net

Research into alkyl-substituted amino acid amides has identified them as potent activators of heterotrimeric G proteins, suggesting their utility as tools for studying G protein-dependent cellular functions. nih.gov Furthermore, patent literature describes various amino acid derivatives with N-benzyl groups, often in the context of developing therapeutic agents. For example, a patent from 1993 discloses amino acid derivatives with potential as central nervous system depressants, antispastic, and hypnotic agents. googleapis.com Another patent details a process for preparing amino acid derivatives like Lacosamide, an anticonvulsant drug, which features an N-benzyl group. google.com

Current Research Landscape and Identified Gaps for this compound

The current academic and patent literature reveals a significant gap in knowledge specifically concerning this compound. There are no readily available studies detailing its synthesis, characterization, or evaluation of its biological activity. Its presence is primarily noted in the catalogs of chemical suppliers. appchemical.com

This lack of dedicated research presents an open field for investigation. Future studies could focus on several key areas:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound in high purity and yield, followed by comprehensive characterization using modern analytical techniques.

Biological Screening: Evaluating the compound for a range of biological activities, drawing inspiration from the known properties of structurally related molecules. This could include screening for antimicrobial, antifungal, or neurological activities.

Stereoselective Studies: Investigating the properties of its corresponding (R)-enantiomer and comparing the biological activities of the two to understand the role of stereochemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2-chlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJCPXUFBFZZCV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of S 2 Amino N 2 Chloro Benzyl Propionamide and Its Analogs

Asymmetric Synthetic Methodologies for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Asymmetric synthesis provides a direct pathway to enantiomerically enriched products, avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org Methodologies such as chiral auxiliary-mediated synthesis, enantioselective catalysis, and resolution are pivotal in accessing the desired (S)-enantiomer.

Chiral Auxiliary-Mediated Approaches to Enantiopure (S)-Configurations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely applied in the asymmetric synthesis of α-amino acids and their derivatives. documentsdelivered.comrsc.org

A common approach applicable to the synthesis of the (S)-alanine core of the target molecule involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. documentsdelivered.comacs.org For instance, a glycine synthon can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-derived amide. wikipedia.orgnih.gov Deprotonation with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate. The auxiliary sterically shields one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the less hindered face. wikipedia.org This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired (S)-alanine derivative, which can then be coupled with 2-chlorobenzylamine (B130927) to form the final product.

The reaction sequence can be summarized as:

Attachment of glycine to a chiral auxiliary.

Formation of a chiral enolate via deprotonation.

Diastereoselective alkylation with a methylating agent.

Cleavage of the chiral auxiliary to release the enantiomerically enriched amino acid precursor.

Amide bond formation with 2-chlorobenzylamine.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference Analogs |

| (S)-4-Benzyl-2-oxazolidinone | CH₃I | >95% | 85-95 | Evans, 1990 |

| (1S,2S)-Pseudoephenamine | CH₃I | >98% | 88-96 | Myers, 2007 |

| (S)-BPB-Ni(II) Complex | Various | >95% | 70-90 | Belokon/O'Donnell |

This table presents typical data for the diastereoselective methylation of glycine enolates using various chiral auxiliaries, which is a key step in synthesizing the (S)-alanine backbone of the target compound.

Enantioselective Catalysis in the Formation of this compound Precursors

Enantioselective catalysis offers a highly atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.org Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful tool for establishing stereocenters. acs.orgrsc.org

For the synthesis of this compound, a key precursor is (S)-alanine. This can be synthesized via the asymmetric hydrogenation of a prochiral enamide, such as N-acetyl-dehydroalanine. Catalytic systems employing rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., DuanPhos, TaniaPhos) are highly effective for this transformation. rsc.orgglobethesis.com The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen across the double bond, leading to the desired (S)-enantiomer with high enantioselectivity. nih.gov

The general catalytic cycle involves:

Coordination of the prochiral olefin substrate to the chiral metal catalyst.

Oxidative addition of hydrogen to the metal center.

Stereoselective migratory insertion of the olefin into a metal-hydride bond, which sets the stereocenter.

Reductive elimination of the hydrogenated product, regenerating the active catalyst.

| Catalyst System (Metal/Ligand) | Substrate Type | Enantiomeric Excess (e.e.) | Conversion (%) |

| Rh(I) / DuanPhos | N-Acyl-dehydroalanine | >99% | >99% |

| Ru(II) / BINAP | N-Acyl-dehydroalanine | 97-99% | >99% |

| Rh(I) / TaniaPhos | Unprotected β-Enamine Phosphonates | 80-86% | >99% |

| Rh(I) / Bisphosphine-Thiourea | Unprotected N-H Imines | up to 95% | up to 97% |

This table shows representative results for the asymmetric hydrogenation of dehydroalanine (B155165) precursors and related compounds to produce chiral amino acid derivatives, demonstrating the efficacy of enantioselective catalysis. globethesis.comnih.gov

Resolution Techniques for Enantiomeric Separation and Purification of this compound

Resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org While asymmetric synthesis is often preferred, resolution remains a practical and widely used method, especially when a racemic synthesis is more straightforward.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine product, (±)-2-Amino-N-(2-chloro-benzyl)-propionamide, with a single enantiomer of a chiral acid, often referred to as a resolving agent. wikipedia.orgpbworks.com Commonly used agents include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid. libretexts.org The reaction produces a pair of diastereomeric salts ((S)-amine·(R)-acid and (R)-amine·(R)-acid), which possess different physical properties, most notably solubility. rsc.orgulisboa.pt Through careful selection of solvents and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution. pbworks.com After separation by filtration, the salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (S)-amine. libretexts.org

Enzymatic Kinetic Resolution: Kinetic resolution utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic pair, leaving the other enantiomer unreacted. rsc.org For example, a lipase (B570770) enzyme could be used to selectively acylate the amino group of (R)-2-Amino-N-(2-chloro-benzyl)-propionamide. As the reaction proceeds, the mixture becomes enriched in the unreacted (S)-enantiomer. The acylated (R)-enantiomer can then be separated from the desired (S)-product using standard techniques like chromatography or extraction. This method can provide very high enantiomeric purities, although the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

| Method | Principle | Key Reagents/Catalysts | Max. Theoretical Yield | Key Advantages |

| Diastereomeric Salt Formation | Differential solubility of diastereomers | Chiral acids (e.g., Tartaric acid) | 50% (can be >50% with racemization) | Scalable, well-established, robust |

| Enzymatic Kinetic Resolution | Enantioselective enzyme catalysis | Lipases, Amidases | 50% | High enantioselectivity, mild conditions |

This table compares the primary resolution techniques applicable to the separation of the enantiomers of 2-Amino-N-(2-chloro-benzyl)-propionamide.

Development of Novel Synthetic Routes for this compound

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. The development of novel routes for synthesizing this compound focuses on incorporating green chemistry principles and leveraging enabling technologies like flow chemistry.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com The synthesis of amides, a reaction performed on a massive scale, has been a major focus for green improvements. mdpi.com Traditional amide synthesis often relies on stoichiometric coupling reagents (e.g., carbodiimides like DCC or uronium salts like HATU), which generate significant amounts of waste. mdpi.com

A greener approach to synthesizing the target molecule involves the direct catalytic amidation of (S)-alanine with 2-chlorobenzylamine, eliminating the need for stoichiometric activators. This can be achieved through thermal methods or by using catalysts that facilitate the dehydration reaction. The only byproduct in this ideal case is water.

To evaluate the "greenness" of a process, quantitative metrics are employed. whiterose.ac.uk The E-Factor (Environmental Factor) measures the mass of waste produced per unit of product, while Process Mass Intensity (PMI) considers the total mass of all materials (reactants, solvents, reagents) used to make a unit of product. chemanager-online.comacs.org A lower E-Factor and PMI indicate a more sustainable process.

| Synthetic Route | Key Reagents | Typical Solvents | Byproducts | Estimated PMI |

| Traditional Route | (S)-Alanine, 2-chlorobenzylamine, DCC, HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Dicyclohexylurea (DCU), salts | >100 kg/kg |

| Greener Route | (S)-Alanine, 2-chlorobenzylamine, Boronic acid catalyst | Toluene (with water removal) | Water | <20 kg/kg |

This table provides a comparative analysis of a traditional versus a greener synthetic route to the target amide, highlighting the potential for waste reduction through the application of green chemistry principles.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.govnih.gov These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, and potential for straightforward automation and scalability. researchgate.netscispace.com

| Parameter | Batch Processing | Flow Processing |

| Reaction Time | Hours | Seconds to Minutes |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating/cooling |

| Safety | Risks associated with large volumes | Inherently safer, small hold-up volume |

| Scalability | Requires larger vessels (scale-up) | Achieved by running longer (scale-out) |

| Productivity ( kg/day ) | Variable, often lower | Potentially higher and more consistent |

This table compares key operational parameters of batch versus continuous flow processing for the synthesis of this compound.

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

The this compound core structure serves as a valuable starting point for creating a library of related analogs. These derivatization strategies are crucial for exploring the structure-activity relationships (SAR), which dictate how modifications to the molecule's structure influence its interaction with biological targets. By systematically altering different parts of the scaffold, researchers can fine-tune properties to enhance efficacy, selectivity, and metabolic stability.

Structure-guided design utilizes an understanding of the target receptor or enzyme's architecture to create analogs with improved binding affinity. For the class of N-benzyl propionamides, SAR studies have shown that both the N-benzyl group and the propionamide (B166681) backbone are key sites for modification. nih.gov The goal is to optimize interactions within the target's binding pocket.

Modifications to the benzyl (B1604629) ring, for instance, can explore the impact of electronic and steric factors. Analogs have been synthesized where the chlorine atom is moved to different positions or where other substituents are introduced. These changes can affect the molecule's conformation and its ability to form favorable interactions, such as hydrophobic or halogen bonding, with the target protein. Similarly, altering the amino group on the propionamide backbone can probe the necessity of specific hydrogen bonding capabilities. drugdesign.org

The following table details several synthesized analogs based on the core scaffold, illustrating common points of chemical modification.

| Analog Name | Modification Site | Specific Modification | CAS Number |

| (S)-2-Amino-N-(3 -chloro-benzyl)-N-cyclopropyl-propionamide | Benzyl Ring & N-substitution | Chlorine moved to position 3; N-cyclopropyl group added | 1353996-02-7 |

| (S)-2-Amino-N-(4 -chloro-benzyl)-N-cyclopropyl-propionamide | Benzyl Ring & N-substitution | Chlorine moved to position 4; N-cyclopropyl group added | Not Available |

| (S)-2-Amino-N-(2-chloro-6-fluoro -benzyl)-N-cyclopropyl-propionamide | Benzyl Ring & N-substitution | Fluorine added at position 6; N-cyclopropyl group added | 1307134-39-9 |

| (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl -acetamide | N-substitution & Backbone | N-ethyl group added; propionamide changed to acetamide | 1184563-92-5 |

| (S)-2-Amino-N-(2,6-dichloro -benzyl)-N-ethyl-propionamide | Benzyl Ring & N-substitution | Second chlorine added at position 6; N-ethyl group added | Not Available |

This table is generated based on data from chemical supplier databases. nih.govappchemical.com

Isotopically labeled compounds are indispensable tools for investigating a drug's mechanism of action, metabolic fate, and pharmacokinetics. nih.gov By replacing an atom with its heavier, non-radioactive isotope (such as replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the molecule becomes traceable in biological systems without altering its fundamental chemical properties.

The use of isotopically labeled substrates can reveal crucial details about enzyme-catalyzed reactions. nih.gov For example, incorporating deuterium (B1214612) at a site of metabolic oxidation can slow down the rate of that reaction (a phenomenon known as the kinetic isotope effect), helping to identify the primary sites of metabolism. Similarly, labeling with ¹³C or ¹⁵N allows researchers to use techniques like mass spectrometry and NMR to track the distribution of the compound and its metabolites throughout the body. medchemexpress.com While specific studies detailing the isotopic labeling of this compound are not prevalent in public literature, the established methodologies are broadly applicable to this class of molecules.

The table below outlines potential isotopic labeling strategies and their applications in research.

| Isotope | Potential Labeling Position | Primary Research Application |

| ²H (Deuterium) | Benzyl ring C-H bonds | Elucidating metabolic pathways (kinetic isotope effect studies) |

| ¹³C (Carbon-13) | Propionamide carbonyl carbon | Quantifying drug and metabolite levels in biological samples |

| ¹⁵N (Nitrogen-15) | Amide or amino nitrogen | Studying drug-protein binding interactions |

| ¹³C and ¹⁵N (Dual label) | Multiple positions | Advanced metabolic flux analysis and mechanistic studies |

Advanced Structural Elucidation and Conformational Analysis of S 2 Amino N 2 Chloro Benzyl Propionamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shift, integration, and multiplicity of each proton signal provide information about its electronic environment and neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorobenzyl group, the benzylic CH₂ protons, the methine (CH) proton at the chiral center, the methyl (CH₃) protons, and the exchangeable protons of the primary amine (NH₂) and amide (NH) groups. The coupling between the benzylic CH₂ protons and the amide NH proton, as well as the coupling between the chiral center's CH proton and both the NH₂ and CH₃ protons, would confirm the propionamide (B166681) backbone and its connection to the benzyl (B1604629) group.

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring. The stereochemical purity, or enantiomeric excess, can often be assessed using NMR with the addition of chiral shift reagents, which interact differently with the two enantiomers to induce separate, quantifiable signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predictive and based on typical chemical shifts for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH | 8.0 - 8.5 (broad singlet) | - |

| Aromatic H | 7.2 - 7.5 (multiplet) | 127 - 135 |

| Benzyl CH ₂ | 4.3 - 4.5 (doublet) | 42 - 45 |

| Chiral CH | 3.5 - 3.8 (quartet) | 50 - 55 |

| Amine NH ₂ | 1.5 - 2.5 (broad singlet) | - |

| Methyl CH ₃ | 1.3 - 1.5 (doublet) | 18 - 22 |

| Carbonyl C =O | - | 170 - 175 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. The molecular formula of the compound is C₁₀H₁₃ClN₂O, corresponding to a molecular weight of approximately 212.67 g/mol . appchemical.comthoreauchem.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which helps to validate the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Scission of the bond adjacent to the amine or the carbonyl group.

Amide bond cleavage: Cleavage of the C-N bond of the amide linkage, which could lead to the formation of a 2-chlorobenzylaminium ion or a propionyl fragment.

Benzylic cleavage: A characteristic fragmentation that would result in the formation of the 2-chlorotropylium ion (m/z 125) as a prominent peak, resulting from the loss of the propionamide side chain.

The base peak in the mass spectrum, representing the most abundant fragment ion, for a related compound, propanamide, is often the [O=C-NH₂]⁺ ion. docbrown.info For the target molecule, significant fragments would include the 2-chlorobenzyl cation and fragments arising from the cleavage of the amide bond.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₀H₁₃ClN₂O | Defines the elemental composition. appchemical.com |

| Molecular Weight | ~212.67 g/mol | Confirms the overall mass of the molecule. appchemical.com |

| [M+H]⁺ (ESI) | ~213.07 m/z | Protonated molecular ion commonly observed in ESI-MS. |

| Key Fragment Ion | ~125 m/z | Corresponds to the [C₇H₆Cl]⁺ (2-chlorobenzyl) fragment. |

| Key Fragment Ion | ~86 m/z | Corresponds to the [C₄H₈N₂O]⁺ fragment from cleavage of the benzyl C-N bond. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups within this compound. scirp.org These two techniques are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moments, while Raman spectroscopy measures the scattering of light due to changes in polarizability. scirp.orgscirp.org

Key expected vibrational modes include:

N-H stretching: The primary amine (-NH₂) and the secondary amide (-NH-) groups will show characteristic stretches, typically in the 3300-3500 cm⁻¹ region. mdpi.com

C=O stretching: A strong, sharp absorption band for the amide carbonyl group (Amide I band) is expected around 1650-1680 cm⁻¹. mdpi.com

N-H bending: The amide N-H bend (Amide II band) typically appears around 1550-1570 cm⁻¹. mdpi.com

C-H stretching: Aromatic and aliphatic C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine/Amide | N-H Stretch | 3300 - 3500 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | N-H Bend (Amide II) | 1550 - 1570 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Benzyl C-Cl | C-Cl Stretch | 700 - 800 |

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Enantiomeric Excess Determination

To confirm that the compound is the desired (S)-enantiomer and to quantify its purity, chiral chromatography is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for separating enantiomers. jiangnan.edu.cn

This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino acid derivatives like this compound, common CSPs include those based on macrocyclic glycopeptides (e.g., vancomycin (B549263) or teicoplanin), which offer multiple interaction sites (ionic, hydrophobic, hydrogen bonding) for effective chiral recognition. nih.govnih.gov The mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, with the stability of these complexes dictating the elution order. nih.gov

Alternatively, pre-column derivatization with a chiral reagent can be used. This process converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral column. researchgate.net The ratio of the peak areas for the two separated diastereomers directly corresponds to the enantiomeric ratio of the original sample, allowing for precise determination of the enantiomeric excess (e.e.).

Solid-State Structural Analysis: X-ray Crystallography of this compound and its Co-crystals

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the absolute configuration of the chiral center at position 2 of the propionamide moiety.

The crystal structure would reveal the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Key interactions would include hydrogen bonds involving the amine (N-H donors) and amide (N-H donor and C=O acceptor) groups. These interactions can lead to the formation of specific, repeating patterns like chains or sheets. researchgate.net

Furthermore, the presence of both hydrogen bond donors and acceptors makes this compound a candidate for forming pharmaceutical co-crystals. google.com A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions. google.com By co-crystallizing with a suitable co-former (e.g., a carboxylic acid or another molecule with complementary hydrogen bonding sites), it may be possible to form novel solid phases.

Conformational Preferences and Dynamics of this compound

The rotation around the C-N bond of the amide.

The rotation around the N-C bond connecting the amide to the benzyl group.

The rotation around the C-C bond of the benzyl group.

The rotation around the Cα-C(O) bond in the propionamide backbone.

The conformational landscape of amino acid derivatives can be explored using computational methods, such as molecular mechanics (MM) or quantum mechanics (QM). nih.gov These studies can predict the lowest energy (most stable) conformations of the molecule and the energy barriers to rotation between different conformations. Understanding these preferences is crucial as the molecule must adopt a specific conformation to interact effectively with its biological target. The steric hindrance from the ortho-chloro substituent on the benzyl ring is expected to significantly influence the preferred rotational angles around the adjacent bonds.

Experimental Studies of Solution-State Conformations

While specific experimental studies on the solution-state conformation of this compound are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred from studies on structurally related N-benzyl amides. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. nanalysis.com

For N-substituted amides, a key conformational feature is the rotational equilibrium around the amide (C-N) bond. Due to the partial double bond character of the amide linkage, rotation is restricted, leading to the possible existence of cis (E) and trans (Z) isomers. scielo.br In the case of this compound, this would involve rotation around the bond connecting the carbonyl carbon and the nitrogen atom of the benzylamino group.

Studies on analogous N-benzyl acetamides have demonstrated the presence of both E and Z rotamers in solution, with the equilibrium between them being influenced by steric and electronic factors of the substituents on the nitrogen and carbonyl carbon atoms. scielo.br The interconversion between these rotamers is often slow on the NMR timescale at room temperature, resulting in the appearance of distinct sets of signals for each conformer in the ¹H and ¹³C NMR spectra. scielo.br For instance, in a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, the protons of the methylene (B1212753) groups adjacent to the amide nitrogen showed separate signals for the different conformational isomers. scielo.br A similar phenomenon would be expected for this compound, where the benzylic protons and the protons of the propionamide backbone would likely exhibit distinct chemical shifts for the cis and trans conformers.

Variable temperature NMR studies are instrumental in probing the energetics of this rotational barrier. By monitoring the coalescence of the signals corresponding to the different rotamers as the temperature is increased, the activation energy for the interconversion can be determined. nih.gov This provides quantitative insight into the conformational stability of the amide bond.

The following table summarizes the expected NMR observations for the solution-state conformational analysis of this compound, based on data from analogous compounds.

| NMR Technique | Expected Observation | Information Gained |

| ¹H and ¹³C NMR | Duplication of signals for protons and carbons near the amide bond. | Evidence for the presence of cis and trans rotamers. |

| 2D NMR (HSQC, HMBC) | Correlation peaks confirming the assignment of signals to specific conformers. | Unambiguous assignment of the chemical shifts for each rotamer. |

| Variable Temperature NMR | Coalescence of duplicated signals at elevated temperatures. | Determination of the rotational energy barrier around the amide bond. |

Theoretical and Computational Modeling of Conformational Landscapes

In conjunction with experimental methods, theoretical and computational modeling provides a powerful approach to explore the full conformational landscape of this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to calculate the geometries and relative energies of different conformers. scielo.brnih.gov

For a molecule like this compound, the conformational space is defined by the rotation around several key single bonds. The most significant of these are the dihedral angles of the propionamide backbone, analogous to the Ramachandran angles (φ and ψ) in peptides, and the torsion angles involving the N-benzyl group. A systematic conformational search, varying these torsion angles, can identify the low-energy conformers.

A study on N-benzyl-N-(furan-2-ylmethyl)acetamide utilized DFT calculations with a polarizable continuum model (PCM) to simulate the solvent environment and predict the relative populations of different conformers. scielo.br This combined experimental and theoretical approach allowed for the identification of nine stable conformations, comprising both Z and E isomers with different orientations of the benzyl and furfuryl groups. scielo.br A similar computational strategy would be highly valuable for mapping the conformational energy landscape of this compound.

The following table presents a hypothetical summary of key dihedral angles and their expected influence on the conformation of this compound, based on computational studies of related molecules.

| Dihedral Angle | Description | Expected Conformational Influence |

| ω (Cα-C(O)-N-CH₂) | Amide bond torsion | Primarily trans (ω ≈ 180°) with a smaller population of cis (ω ≈ 0°). |

| φ (C(O)-N-Cα-Cβ) | Backbone torsion | Influences the relative orientation of the amino and carbonyl groups. |

| ψ (N-Cα-C(O)-N) | Backbone torsion | Determines the overall shape of the amino acid residue backbone. |

| χ₁ (N-CH₂-Ar-C) | Side-chain torsion | Governs the orientation of the 2-chlorophenyl ring. |

By integrating experimental data with computational modeling, a detailed and dynamic picture of the conformational preferences of this compound can be achieved. This knowledge is fundamental for understanding its interactions with biological targets and for the rational design of related compounds.

Mechanistic Investigations and Biological Target Identification of S 2 Amino N 2 Chloro Benzyl Propionamide in Preclinical Research

Exploration of Biochemical Pathways Influenced by (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Detailed mechanistic studies specifically on this compound are limited in publicly available scientific literature. However, research on structurally similar N-benzyl-2-aminopropionamide derivatives provides insights into potential biological targets and pathways that may be modulated by this compound.

While direct enzyme inhibition or activation data for this compound is not extensively documented, studies on analogous compounds suggest potential interactions with various enzymes. For instance, the unique structural features of similar compounds have been investigated for their potential to interact with metabolic enzymes and neurotransmitter receptors smolecule.com. Research into other N-benzyl derivatives has revealed inhibitory activity against enzymes such as butyrylcholinesterase, indicating that the N-benzyl motif can be a key pharmacophoric element for enzyme binding.

The receptor binding profile for this compound has not been specifically detailed in the available literature. However, studies on N-benzyltryptamine analogs suggest that the N-benzyl group can significantly influence affinity and selectivity for serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes. These studies indicate that substitutions on the benzyl (B1604629) moiety can modulate receptor interaction, a principle that may apply to the 2-chloro-benzyl substitution in the title compound.

The modulation of ion channels, particularly sodium channels, is a key mechanism of action for many neurologically active compounds. While direct evidence for this compound is scarce, research on related alaninamide derivatives has shown significant inhibition of fast sodium currents in cortical neurons cymitquimica.com. This suggests that compounds within this chemical class may derive their biological effects, at least in part, from the modulation of voltage-gated sodium channels. The interaction with these channels is often complex, involving allosteric binding sites that can be influenced by various monovalent cations nih.gov.

Molecular Basis of Action and Structure-Activity Relationship (SAR) of this compound and Analogs

The anticonvulsant activity of N-benzyl-2-aminopropionamide derivatives is a well-studied area, providing a solid foundation for understanding the structure-activity relationships (SAR) within this class of compounds. These studies have identified key structural features that are critical for potent biological activity.

Pharmacophore modeling based on anticonvulsant agents has identified several key features necessary for activity. These typically include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor system. In the context of N-benzyl-2-aminopropionamide analogs, the N-benzyl group serves as a crucial hydrophobic moiety. The amide linkage provides a hydrogen bonding site, and the amino group can act as an electron donor.

Structure-activity relationship studies on related compounds have demonstrated that modifications to the N-benzyl group can significantly impact anticonvulsant potency. For instance, the position and nature of substituents on the benzyl ring are critical. While specific data for the 2-chloro substitution is part of a broader SAR landscape, it is understood that such modifications influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

| Compound Analog | Modification | Effect on Anticonvulsant Activity |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | Methoxy group at C3 | High potency |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Ethoxy group at C3 | High potency |

| (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | Fluorobenzoxy group on benzyl ring | Potent activity with high therapeutic index |

A predominant finding in the study of 2-aminopropionamide-based anticonvulsants is the pronounced stereoselectivity of their biological activity. Numerous studies on N-benzyl-2-acetamidopropionamide derivatives have consistently shown that the anticonvulsant activity resides primarily in the (R)-enantiomer. The (S)-enantiomer, in many cases, is significantly less active or inactive.

For example, in the case of N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-isomer exhibits a potent anticonvulsant effect, while the (S)-isomer is largely devoid of this activity. This stark difference in potency underscores the importance of the stereochemistry at the C2 position of the propionamide (B166681) backbone for proper interaction with the biological target. This suggests that for this compound, its biological activity profile is likely to be substantially different from its (R)-enantiomer.

| Compound | Stereoisomer | Anticonvulsant Activity (MES Test ED50) |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer | 4.5 mg/kg |

| (S)-isomer | > 100 mg/kg |

Cellular Mechanisms and Preclinical Biological Impact of this compound

The preclinical evaluation of novel chemical entities is fundamental to understanding their therapeutic potential and mechanism of action. For this compound, a comprehensive assessment of its biological effects is conducted through a variety of in vitro and in vivo studies. These investigations are designed to elucidate the compound's cellular and physiological activities, providing insights into its potential as a therapeutic agent.

While specific in vitro assay data for this compound are not extensively detailed in the public domain, the biological activity of this compound can be contextualized by examining structurally related molecules. The N-benzyl-propanamide scaffold is a key feature in a number of compounds with demonstrated anticonvulsant properties acs.orgnih.gov.

Research into related N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides has shown that these molecules exhibit a broad spectrum of anticonvulsant activity in preclinical screening models acs.org. For instance, the related compound (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] has been identified as a novel, orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) acs.org. In vitro studies on (R)-AS-1 have demonstrated favorable drug-like properties, including good membrane permeability in parallel artificial membrane permeability assays (PAMPA) and excellent metabolic stability in human liver microsomes (HLMs) acs.orgnih.gov. Furthermore, it showed no significant influence on CYP3A4/CYP2D6 activity and no hepatotoxic properties in HepG2 cells acs.orgnih.gov.

The broader class of succinimide derivatives, to which some related compounds belong, is known for a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects acs.org. The specific biological activities of this compound would need to be determined through targeted in vitro screening to ascertain its potential in areas such as seizure control, inflammation, or oncology.

Table 1: In vitro Evaluation of a Structurally Related Compound

| Assay Type | Compound | Results | Source |

|---|---|---|---|

| Membrane Permeability | (R)-AS-1 | Good permeability | acs.orgnih.gov |

| Metabolic Stability (HLMs) | (R)-AS-1 | Excellent stability | acs.orgnih.gov |

| Cytochrome P450 Inhibition | (R)-AS-1 | No significant influence on CYP3A4/CYP2D6 | acs.orgnih.gov |

| Hepatotoxicity (HepG2 cells) | (R)-AS-1 | No hepatotoxic properties observed | acs.orgnih.gov |

The in vivo pharmacological profile of this compound can be inferred from the extensive research on analogous compounds in various animal models of neurological disorders. The N-benzyl-propanamide and N-benzylacetamide structures are well-represented in the development of novel anticonvulsant and antinociceptive agents acs.orgwoarjournals.orgnih.gov.

Compounds with this structural motif have demonstrated significant efficacy in established seizure models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model acs.orgnih.gov. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is used to identify compounds that may be effective against absence seizures. The 6 Hz model is considered a model of psychomotor seizures and can also indicate potential efficacy against drug-resistant forms of epilepsy acs.orgnih.gov.

For example, a class of N-benzyl-2-acetamidopropionamide derivatives has shown potent anticonvulsant activities, with the (R)-stereoisomer often being significantly more potent than the (S)-enantiomer acs.org. This highlights the importance of stereochemistry in the biological activity of these compounds. In a study of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, the (R)-enantiomers consistently showed more beneficial antiseizure protection compared to the (S)-enantiomers and the racemic mixtures acs.org.

A particularly relevant analogue, N-(4-((2-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which also contains a 2-chlorobenzyl moiety, exhibited a high level of antiseizure protection (100% efficacy) in the MES screening test nih.gov. This suggests that the 2-chloro-benzyl substitution is compatible with potent anticonvulsant activity in this class of compounds.

Beyond epilepsy, many anticonvulsant compounds also exhibit efficacy in models of neuropathic pain. Several novel alaninamide derivatives have shown potent activity in both seizure and pain models, such as formalin-induced tonic pain, capsaicin-induced pain, and chemotherapy-induced peripheral neuropathy nih.govacs.org.

Table 2: Anticonvulsant Activity of Structurally Related Compounds in Preclinical Models

| Compound Class | Animal Model | Observed Activity | Source |

|---|---|---|---|

| N-benzyl-2-acetamidopropionamides | MES | Potent anticonvulsant effects, (R)-stereoisomer more active | acs.org |

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides | MES, scPTZ, 6 Hz | Broad-spectrum antiseizure protection | acs.orgnih.gov |

| N-(4-((2-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide | MES | 100% antiseizure protection in screening | nih.gov |

| Alaninamide Derivatives | MES, 6 Hz, Pain Models | Potent antiseizure and antinociceptive efficacy | nih.govacs.org |

The metabolic fate and biotransformation of this compound are critical determinants of its pharmacokinetic profile, including its half-life, exposure, and potential for drug-drug interactions. While specific metabolic data for this compound are not available, general principles of drug metabolism can be applied to predict its likely biotransformation pathways.

As a propanamide derivative, it is anticipated that the amide bond may be susceptible to hydrolysis by amidases, which would cleave the molecule into 2-aminopropionic acid (alanine) and 2-chlorobenzylamine (B130927). The presence of the primary amino group in the parent molecule also provides a site for various conjugation reactions.

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, and for a compound like this, could involve oxidation of the aromatic ring or alkyl groups, catalyzed by cytochrome P450 (CYP) enzymes. The chlorine substituent on the benzyl ring may influence the regioselectivity of such oxidative metabolism.

Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For the primary amino group, N-acetylation, N-glucuronidation, or N-sulfation are common pathways. The outcomes of these metabolic processes would need to be confirmed through in vitro studies with liver microsomes and hepatocytes, as well as in vivo pharmacokinetic studies in animal models.

For the related compound (R)-AS-1, in vitro ADME-Tox studies indicated excellent metabolic stability in human liver microsomes, suggesting that it may be less susceptible to rapid first-pass metabolism acs.orgnih.gov. This characteristic is often desirable in drug candidates as it can lead to better oral bioavailability and a longer duration of action.

Computational Chemistry and Cheminformatics for S 2 Amino N 2 Chloro Benzyl Propionamide

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are powerful computational methods used to predict the binding orientation and affinity of a ligand to a biological macromolecule, such as a protein or nucleic acid. These techniques are crucial in identifying potential drug targets and elucidating the mechanism of action at a molecular level.

Molecular Docking

Molecular docking studies involve the prediction of the preferred orientation of a ligand when bound to a receptor. For (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, docking simulations can be performed against a variety of protein targets to identify potential biological activities. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The scoring functions then estimate the binding affinity, providing a rank of the most likely binding poses.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally similar N-benzyl propionamide (B166681) derivatives have demonstrated their potential to interact with various enzymes and receptors. For instance, docking studies of N-benzyl-3-indole derivatives have been used to assess their antimicrobial effects on DNA gyrase B enzymes. ekb.eg These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the amino group, the amide linkage, and the chloro-benzyl moiety are all expected to participate in such interactions.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. These simulations can reveal the flexibility of the ligand and the receptor, as well as the role of solvent molecules in the binding process.

For ligands containing chloro-benzyl groups, MD simulations can be particularly insightful in understanding the influence of the halogen substituent on binding affinity and selectivity. nih.gov The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute significantly to the stability of the complex. MD simulations can help to characterize the geometry and energetics of these interactions.

A hypothetical molecular dynamics simulation of this compound bound to a target protein could track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation time. Furthermore, analysis of the simulation trajectory can identify persistent hydrogen bonds and other key intermolecular interactions.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, enabling the prediction of various chemical properties and reactivity. These methods are based on solving the Schrödinger equation for a given molecule.

For this compound, QM calculations can be employed to determine a range of electronic properties, including:

Molecular orbital energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Electrostatic potential maps: These maps illustrate the distribution of charge on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, including biological targets.

Partial atomic charges: QM calculations can assign partial charges to each atom in the molecule, providing a more detailed picture of the charge distribution.

Studies on similar amino acid derivatives have utilized QM methods to accurately calculate rotamer energies, which are critical for predicting protein structure and designing new proteins. nih.gov These calculations have been shown to be more accurate in some cases than standard molecular mechanics force fields. nih.gov Applying these methods to this compound would allow for a detailed understanding of its conformational preferences and electronic properties, which are key determinants of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study for this compound and its derivatives would involve the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

QSAR studies on N-benzyl amide analogs have been successfully used to guide the optimization of lead compounds. researchgate.net For a series of derivatives of this compound, a QSAR model could help to identify the structural features that are most important for a particular biological activity. For example, the model might reveal the optimal position and nature of substituents on the benzyl (B1604629) ring or the importance of the stereochemistry at the alpha-carbon.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric hindrance |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Hydrogen bonding potential, permeability |

| Number of Rotatable Bonds | Measure of molecular flexibility | Conformational entropy upon binding |

| HOMO/LUMO Energies | Electronic properties | Reactivity and interaction with target |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Contexts

In silico prediction of ADME properties is a critical component of early-stage drug discovery, as it helps to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later stages of development. Various computational models are available to predict a wide range of ADME properties.

For this compound, in silico ADME predictions can provide valuable insights into its likely behavior in the body. Studies on other small molecules containing chloro-benzyl moieties have demonstrated the utility of these predictive models. nih.gov

Table 2: Predicted ADME Properties for a Hypothetical Compound Like this compound

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Moderate to High | Potential for central nervous system activity. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity. |

| LogS (Aqueous Solubility) | Moderately Soluble | Acceptable solubility for formulation. |

These predictions are based on computational models that have been trained on large datasets of experimental data. While they provide valuable initial assessments, it is important to note that these are predictions and require experimental validation. For example, the prediction of CYP450 inhibition would need to be confirmed through in vitro enzyme inhibition assays. Similarly, predictions of absorption and bioavailability would be followed up with cell-based permeability assays and in vivo pharmacokinetic studies.

Analytical Methodologies for the Detection and Quantification of S 2 Amino N 2 Chloro Benzyl Propionamide in Research Settings

Chromatographic Separations for Purity Analysis and Quantification

Chromatographic techniques are fundamental for separating (S)-2-Amino-N-(2-chloro-benzyl)-propionamide from impurities, starting materials, and its enantiomer. These methods are essential for both qualitative purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile, polar compounds like this compound. Given the chiral nature of the molecule, enantioselective HPLC methods are paramount for separating the (S)-enantiomer from its (R)-counterpart, which is critical as different enantiomers can exhibit distinct pharmacological activities.

For the enantioselective separation of compounds structurally related to this compound, such as N-substituted amino acid amides and chiral benzyl (B1604629) derivatives, chiral stationary phases (CSPs) are indispensable. Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series) are commonly employed. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, as the chlorobenzyl moiety provides a suitable chromophore. For purity analysis, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) would be the standard approach to separate the compound from non-chiral impurities.

Table 1: Illustrative HPLC Conditions for Chiral Separation of N-Substituted Amino Acid Amides

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the polarity and relatively high molecular weight of this compound, direct analysis by GC is challenging and would likely lead to poor peak shape and thermal degradation. Therefore, derivatization is a necessary prerequisite to increase volatility and thermal stability.

The primary amino group and the amide functional group can be derivatized using various reagents. A common approach for amino acids and related compounds is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the polar N-H groups into non-polar N-Si(CH₃)₃ or N-Si(CH₃)₂C(CH₃)₃ groups. Another strategy involves acylation of the amino group followed by esterification of any carboxyl groups (though not present in the parent compound). Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives, would be required for the enantioselective analysis of the derivatized compound. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 2: Representative GC-MS Derivatization and Analysis Parameters

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat at 70°C for 30 minutes in acetonitrile |

| Column | Chirasil-Val (25 m x 0.25 mm, 0.16 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the chiral separation of pharmaceuticals. It often provides faster separations and reduced solvent consumption, making it a "greener" technique. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol.

SFC is particularly well-suited for the enantioseparation of compounds like this compound. The same types of chiral stationary phases used in HPLC, especially polysaccharide-based CSPs, are highly effective in SFC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times compared to HPLC. Method development in SFC involves optimizing the co-solvent percentage, additives (e.g., amines or acids), backpressure, and temperature to achieve optimal resolution.

Mass Spectrometry-Based Methods for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides high selectivity and sensitivity, enabling trace-level analysis and the identification of metabolites in complex biological matrices.

The fragmentation pattern of the parent compound under MS conditions is key to its identification and the structural characterization of its metabolites. For N-benzyl amides, a common fragmentation pathway involves the cleavage of the amide bond (N-CO bond). This would likely result in characteristic fragment ions corresponding to the 2-chlorobenzyl moiety and the 2-aminopropionyl moiety. The presence of chlorine would also produce a characteristic isotopic pattern (³⁵Cl/³⁷Cl) in the mass spectrum, aiding in identification.

In the context of metabolite identification, researchers would look for mass shifts corresponding to common metabolic transformations, such as hydroxylation (+16 Da), N-dealkylation, or glucuronidation (+176 Da) of the parent molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of both the parent ion and its fragment ions, providing a high degree of confidence in structural assignments.

For the quantification of this compound in biological samples such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

The development of a robust LC-MS/MS method involves several steps:

Optimization of MS parameters: The compound is infused directly into the mass spectrometer to optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow) and to identify the most abundant precursor ion (typically [M+H]⁺). Collision-induced dissociation (CID) is then used to generate product ions, and the most stable and intense transitions are selected for MRM.

Chromatographic separation: An appropriate reversed-phase HPLC column (e.g., C18) is chosen, and the mobile phase composition and gradient are optimized to achieve a short retention time, good peak shape, and separation from matrix components.

Sample preparation: An efficient extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), is developed to isolate the analyte from the biological matrix and minimize interference.

Method validation: The method is rigorously validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Representative Validation Parameters for an LC-MS/MS Quantification Method in Human Plasma

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy ±20% | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% | 4.5 - 8.2% |

| Inter-day Precision (%CV) | < 15% | 6.1 - 9.5% |

| Intra-day Accuracy (%RE) | ± 15% | -5.2% to +6.8% |

| Inter-day Accuracy (%RE) | ± 15% | -7.3% to +4.5% |

| Recovery | Consistent, precise, and reproducible | 85 - 95% |

| Matrix Effect | CV < 15% | Within acceptable limits |

Spectrophotometric and Electrochemical Methods for Specific Applications

While chromatographic and mass spectrometric methods are dominant, spectrophotometric and electrochemical techniques can be developed for specific, often simpler, applications, such as quantification in bulk drug substance or simple formulations.

Spectrophotometric methods would rely on the inherent UV absorbance of the 2-chlorobenzyl chromophore. A simple UV-Vis spectrophotometer could be used to quantify the compound in a pure solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on Beer's Law. For more complex matrices or to enhance sensitivity, derivatization reactions could be employed. The primary amino group of this compound could be reacted with a chromogenic reagent, such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA), to produce a colored product that can be measured in the visible region, reducing interference from other UV-absorbing compounds.

Electrochemical methods could offer a sensitive alternative for detection. The chloro-aromatic group is electrochemically active and can be either oxidized or reduced at a specific potential. Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be used to develop a quantitative method. An electrode (e.g., glassy carbon or boron-doped diamond) would be used to apply a potential ramp, and the resulting current, which is proportional to the analyte concentration, would be measured. Such methods can be highly sensitive and are amenable to miniaturization for sensor applications, though they may be more susceptible to matrix interference than LC-MS.

Future Directions and Emerging Research Avenues for S 2 Amino N 2 Chloro Benzyl Propionamide

Potential as Chemical Probes for Biological System Interrogation

The unique stereochemistry and functional groups of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. By modifying this core structure, for instance, by introducing reporter tags such as fluorescent moieties or biotin, researchers could create tools to investigate the localization, dynamics, and function of specific cellular targets.

The N-benzyl group, in particular, offers a site for chemical modification without disrupting the core propionamide (B166681) structure, which may be crucial for target interaction. The 2-chloro substituent on the benzyl (B1604629) ring could influence binding affinity and selectivity for a target protein, a hypothesis that can be systematically explored through the synthesis of analogs with different substitution patterns on the aromatic ring.

Exploration of Novel Preclinical Therapeutic Applications

The N-benzyl-propionamide scaffold is present in molecules with a range of therapeutic activities, suggesting that This compound could be a starting point for the discovery of new therapeutic agents.

Anticonvulsant Activity: Derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant effects. For example, studies on related compounds have demonstrated that the stereochemistry and substituents on the N-benzyl group can significantly impact their efficacy in animal models of seizures. Future research could involve screening This compound and its analogs in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to assess their potential as novel anti-epileptic drugs. nih.govnih.gov

GABA Transporter Inhibition: Research into functionalized amino acids has identified compounds with a chlorine atom on the benzyl moiety as having inhibitory activity against GABA transporters (GATs). nih.gov Specifically, a derivative with a chlorine at the 2-position of the benzyl group showed inhibitory potency towards mGAT2. nih.gov This suggests that This compound could be investigated as a potential modulator of GABAergic neurotransmission, with possible applications in neuropathic pain and other neurological disorders. nih.gov

TRPV1 Antagonism: Structure-activity relationship studies of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have identified potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain therapeutics. nih.gov These studies explored various N-benzyl analogs, indicating that the substituted benzyl region is a key area for modulating activity. nih.gov Investigating whether This compound or its derivatives can modulate TRPV1 activity could open up new avenues for the development of analgesic compounds. nih.gov

Integration into Rational Drug Design Frameworks

Rational drug design relies on understanding the three-dimensional structure of a target protein and its interaction with a ligand. This compound can serve as a foundational scaffold for such design efforts.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the This compound structure would be a critical first step. This would involve synthesizing a library of analogs by altering the substituent on the benzyl ring (e.g., varying the position and nature of the halogen, or introducing other functional groups), modifying the propionamide backbone, and exploring the impact of the stereochemistry at the alpha-carbon. These analogs would then be screened against a panel of biological targets to build a comprehensive SAR profile.

Computational Modeling: In conjunction with SAR studies, computational approaches such as molecular docking and molecular dynamics simulations could be employed. These methods can predict the binding modes of This compound and its derivatives with various target proteins, providing insights into the key molecular interactions that drive biological activity. This information can guide the design of new analogs with improved potency and selectivity.

The table below outlines a potential strategy for a systematic SAR study based on the core structure of This compound .

| Structural Modification Area | Examples of Modifications | Rationale for Investigation |

| Benzyl Ring Substitution | Varying position of Chlorine (3-chloro, 4-chloro) | To determine the optimal substitution pattern for target engagement. |

| Introducing other halogens (Fluoro, Bromo) | To explore the role of halogen size and electronegativity. | |

| Adding electron-donating or -withdrawing groups | To modulate the electronic properties of the aromatic ring. | |

| Propionamide Backbone | Substitution on the alpha-carbon | To investigate the influence of steric bulk on activity. |

| Altering the amide linkage | To explore alternative bioisosteric replacements. | |

| Stereochemistry | Synthesis and evaluation of the (R)-enantiomer | To determine the stereochemical requirements for biological activity. |

By pursuing these future research directions, the scientific community can unlock the full potential of This compound as a valuable tool for biological research and a promising starting point for the development of novel therapeutics.

Q & A

Q. What synthetic routes are recommended for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related chloro-benzyl derivatives often involves nucleophilic substitution or condensation reactions. For example, a similar compound (2-Chloro-N-(2-chloro-benzyl)-acetamide) was synthesized using Hünig’s base (N,N-Diisopropylethylamine) in DMF solvent, yielding 20% under ambient conditions . To optimize yields:

- Use catalysts (e.g., DMAP) to enhance reaction kinetics.

- Adjust temperature gradients (e.g., reflux vs. room temperature).

- Employ microwave-assisted synthesis for reduced reaction time.

Table 1 : Example Reaction Conditions from Literature

| Solvent | Base | Yield | Reference |

|---|---|---|---|

| DMF | Hünig’s base | 20% | |

| THF | K₂CO₃ | 35% | [Hypothetical] |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, NH bend ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Confirms stereochemistry and substituent placement. For example, aromatic protons in the 2-chloro-benzyl group appear as distinct doublets (δ 7.2–7.4 ppm) .

- UV-Vis : Detects conjugation effects (e.g., π→π* transitions in aromatic systems) .

- Elemental Analysis (CHN) : Validates molecular formula purity (e.g., ±0.3% deviation acceptable) .

Q. How can computational methods like DFT predict electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts:

- Electrostatic potential maps for nucleophilic/electrophilic sites .

- Frontier Molecular Orbitals (HOMO-LUMO) : Bandgap analysis reveals charge-transfer potential .

- Thermochemical properties : Atomization energies with <3 kcal/mol deviation from experimental data .

Note : Basis sets (e.g., 6-311++G**) and solvent effects (PCM model) must be included for biological activity predictions .

Advanced Research Questions

Q. How can contradictions between DFT-predicted and experimental spectral data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : DFT calculations in vacuum vs. polar solvents (e.g., DMSO). Use the Polarizable Continuum Model (PCM) for alignment .

- Tautomerism : Probe potential tautomers (e.g., keto-enol forms) via variable-temperature NMR .

- Vibrational mode coupling : Anharmonic corrections in DFT improve IR peak matching .

Q. What strategies validate the chiral (S)-configuration’s role in crystallographic packing?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Cl···π contacts) .

- DFT-based docking studies : Simulate binding affinities with chiral receptors (e.g., enzymes) .

Q. How is hyperpolarizability calculated to assess nonlinear optical (NLO) potential?

- Methodological Answer : First-order hyperpolarizability (β) is computed via:

- Finite-field method : Apply external electric fields (0.001–0.005 a.u.) to optimize dipole moments .

- Frequency-dependent calculations : Use Coupled-Perturbed Hartree-Fock (CPHF) for dynamic NLO responses .

Table 2 : Example Hyperpolarizability Data for Analogues

| Compound | β (×10⁻³⁰ esu) | Reference |

|---|---|---|

| 2-Hydroxy-N-(2-chloro-benzyl)-imine | 8.2 ± 0.3 |

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Phase-solubility diagrams : Measure equilibrium solubility at varying temperatures (e.g., 25°C vs. 40°C) .

- Hansen Solubility Parameters : Compare δd (dispersion), δp (polar), δh (hydrogen bonding) with solvent profiles .

- Co-solvency studies : Blend solvents (e.g., DMSO:water) to identify synergistic effects .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes